molecular formula C8H7BrFNO B1463371 3-bromo-5-fluoro-N-methylbenzamide CAS No. 1211635-62-9

3-bromo-5-fluoro-N-methylbenzamide

Cat. No.: B1463371
CAS No.: 1211635-62-9
M. Wt: 232.05 g/mol
InChI Key: HPXPPMBGUNIXDQ-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-N-methylbenzamide is an organic compound with the molecular formula C8H7BrFNO and a molecular weight of 232.05 g/mol. It is a derivative of benzamide, featuring bromine and fluorine substituents on the benzene ring, which contribute to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

3-Bromo-5-fluoro-N-methylbenzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent inhibitor of phosphodiesterase 10A (PDE10A), an enzyme predominantly found in brain tissue . This interaction suggests that this compound may influence neurological processes by modulating the activity of PDE10A.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of PDE10A can lead to altered levels of cyclic nucleotides, which are crucial secondary messengers in cell signaling pathways . This can result in changes in gene expression and metabolic processes within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its inhibition of PDE10A involves binding to the enzyme’s active site, preventing the breakdown of cyclic nucleotides . This inhibition can lead to increased levels of these molecules, thereby affecting various cellular processes. Additionally, this compound may interact with other proteins and enzymes, further influencing cellular functions.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are crucial factors in laboratory settings. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular function, particularly in the modulation of PDE10A activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PDE10A without causing significant adverse effects . At higher doses, toxic effects such as neurotoxicity and hepatotoxicity have been observed . These findings highlight the importance of dosage optimization in therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism may lead to the formation of active or inactive metabolites, which can further influence its biological effects. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, its interaction with PDE10A suggests a preferential distribution in brain tissue, where the enzyme is predominantly expressed .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

The synthesis of 3-bromo-5-fluoro-N-methylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-bromo-5-fluorobenzoic acid.

    Amidation Reaction: The 3-bromo-5-fluorobenzoic acid is reacted with methylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Chemical Reactions Analysis

3-Bromo-5-fluoro-N-methylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the benzene ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

3-Bromo-5-fluoro-N-methylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Biological Studies: The compound is employed in studies investigating the interactions between small molecules and biological targets, such as proteins and nucleic acids.

    Material Science: It is used in the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.

Comparison with Similar Compounds

3-Bromo-5-fluoro-N-methylbenzamide can be compared with other similar compounds, such as:

    3-Bromo-4-fluoro-N-methylbenzamide: This compound has a similar structure but with the fluorine atom at the 4-position instead of the 5-position.

    3-Bromo-2-fluoro-5-nitrobenzoic acid: This compound features a nitro group in addition to the bromine and fluorine substituents, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern on the benzene ring, which influences its reactivity and interactions with biological targets.

Properties

IUPAC Name

3-bromo-5-fluoro-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO/c1-11-8(12)5-2-6(9)4-7(10)3-5/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXPPMBGUNIXDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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